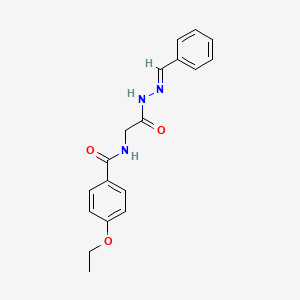
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C({15})H({14})ClN(_{3})S. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of thiosemicarbazone, which is a class of compounds known for their biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of N-(3-chlorophenyl)thiosemicarbazide: This intermediate is synthesized by reacting 3-chloroaniline with thiosemicarbazide in the presence of an acid catalyst.
Condensation Reaction: 4-Methylbenzaldehyde is then reacted with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux to form the desired thiosemicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br({3})).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Material Science: This compound can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It is used in research to understand the interaction of thiosemicarbazones with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis, and induce oxidative stress in cells, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(3-bromophenyl)thiosemicarbazone
Comparison
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both a methyl group on the benzaldehyde and a chlorine atom on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other thiosemicarbazones. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chlorine atom can affect the compound’s electronic properties and binding affinity to biological targets.
Properties
CAS No. |
769143-29-5 |
|---|---|
Molecular Formula |
C15H14ClN3S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11-5-7-12(8-6-11)10-17-19-15(20)18-14-4-2-3-13(16)9-14/h2-10H,1H3,(H2,18,19,20)/b17-10+ |
InChI Key |
XXWDLKQRCIPESI-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)
![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)




